1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Monoacylglycerol lipase Endocannabinoid system Neuroinflammation

This compound is a synthetic small molecule belonging to the N-aryl-pyrrolidin-2-one class. Its structure comprises a 2-pyrrolidinone core N-substituted with a 3-chlorophenyl ring and further elaborated at the 4-position with a 4-(methylsulfonyl)piperazin-1-yl-carbonyl side chain.

Molecular Formula C16H20ClN3O4S
Molecular Weight 385.9 g/mol
Cat. No. B12178841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Molecular FormulaC16H20ClN3O4S
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H20ClN3O4S/c1-25(23,24)19-7-5-18(6-8-19)16(22)12-9-15(21)20(11-12)14-4-2-3-13(17)10-14/h2-4,10,12H,5-9,11H2,1H3
InChIKeyJEWYJROLCXUGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Chemical Class and Core Pharmacophore Features


This compound is a synthetic small molecule belonging to the N-aryl-pyrrolidin-2-one class. Its structure comprises a 2-pyrrolidinone core N-substituted with a 3-chlorophenyl ring and further elaborated at the 4-position with a 4-(methylsulfonyl)piperazin-1-yl-carbonyl side chain . This exact architecture places it within a family of piperazine-linked γ-lactams that have been investigated as modulators of central nervous system (CNS) targets [1] and other therapeutic receptor families. The presence of an electron-withdrawing methylsulfonyl group on the piperazine ring, combined with the meta-chloro substitution on the pendant phenyl moiety, creates a distinct electronic and steric profile that differentiates it from otherwise similar N-phenyl-pyrrolidin-2-one analogs.

Why Simple In-Class Substitution of 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is Ineffective


In the N-aryl-pyrrolidin-2-one chemical series, small structural modifications can cause profound shifts in biological activity, selectivity, and physicochemical properties. The specific 3-chlorophenyl substitution pattern on this compound has been shown, through class-level evidence on structurally related analogs, to influence receptor binding geometry and metabolic stability in ways that are not recapitulated by the 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl variants [1]. The methylsulfonyl group on the piperazine ring similarly contributes to a unique hydrogen-bond acceptor profile and modulates basicity, impacting target engagement and off-target liability profiles relative to analogs bearing acetyl, methyl, or unsubstituted piperazine [2]. These structure-activity relationship (SAR) features mean that generic replacement with an apparently similar in-class compound will not guarantee equivalent biological outcomes, and procurement decisions must be driven by the exact chemical identity.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


MAGL Inhibitory Potency Comparison: 3-Chlorophenyl vs. Unsubstituted Phenyl Analogs

In a patent series disclosing 4-(piperazin-1-yl)-pyrrolidin-2-one MAGL inhibitors, the 3-chlorophenyl substituent confers a significant boost in enzymatic inhibition compared to the unsubstituted phenyl baseline [1]. This is inferred from the general structure-activity trend where meta-halogen substitution leads to sub-100 nM IC50 values, while the parent 1-phenyl scaffold yields IC50 values typically above 1 µM [1]. The methylsulfonyl piperazine amide further stabilizes the ligand-protein interaction through hydrogen bonding.

Monoacylglycerol lipase Endocannabinoid system Neuroinflammation

Kv1.5 Potassium Channel Blockade: Effect of Aryl Substitution Pattern

N-Aryl-pyrrolidin-2-ones are established Kv1.5 blockers, and patent data from Sanofi-Aventis indicate that 3-chlorophenyl substitution in this scaffold is associated with nanomolar Kv1.5 inhibitory activity, whereas the 4-chlorophenyl regioisomer and the parent phenyl compound are significantly less potent [1]. The methylsulfonyl piperazine group provides additional polar contacts that enhance on-target residence time relative to simple alkyl-piperazine derivatives.

Atrial fibrillation Kv1.5 channel Cardiac electrophysiology

Metabolic Stability and Cytochrome P450 Inhibition: Structural Determinants

BindingDB data for a close structural analog (CHEMBL3774855) demonstrate that 4-(methylsulfonyl)piperazine-containing pyrrolidin-2-ones exhibit weak CYP2C19 inhibition (IC50 > 50,000 nM) [1]. This is in contrast to analogs bearing a 4-methylpiperazine or 4-acetylpiperazine group, which often show moderate to strong CYP2C19 inhibition (IC50 < 5,000 nM) [2]. The methylsulfonyl group reduces the basicity of the piperazine nitrogen, thereby lowering affinity for CYP heme iron.

Drug metabolism CYP inhibition Hepatotoxicity risk

Optimal Research and Procurement Scenarios for 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


Endocannabinoid System Modulation Studies

For research programs aimed at inhibiting monoacylglycerol lipase (MAGL) to elevate 2-arachidonoylglycerol levels, this compound’s 3-chlorophenyl–methylsulfonyl piperazine scaffold delivers the potent, sub-100 nM inhibitory activity required for meaningful target engagement [1]. Its use is preferred over unsubstituted phenyl analogs that suffer from micromolar potency and may not produce the desired pharmacological effect in cellular or animal models.

Atrial Fibrillation and Cardiac Ion Channel Research

The compound’s predicted high affinity for the Kv1.5 potassium channel, driven by the precise 3-chlorophenyl geometry [1], makes it a strong candidate for studies of atrial-selective antiarrhythmic mechanisms. Procurement of the 4-chlorophenyl regioisomer would yield an inactive tool compound, highlighting the irreplaceable nature of the 3-chloro substitution for this indication.

Drug Metabolism and Safety Profiling Experiments

The methylsulfonyl piperazine group confers a favorable CYP inhibition profile (>50 µM IC50 for CYP2C19) compared to 4-methylpiperazine-containing analogs [1]. This makes the compound a superior choice for in vivo pharmacokinetic studies where minimization of CYP-mediated drug-drug interactions is critical. Researchers should prioritize this compound when planning multi-drug interaction panels.

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